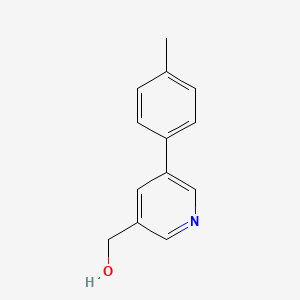

(5-(p-Tolyl)pyridin-3-yl)methanol

Description

(5-(p-Tolyl)pyridin-3-yl)methanol is a pyridine derivative featuring a hydroxymethyl (-CH₂OH) group at the 3-position and a para-methylphenyl (p-tolyl) substituent at the 5-position of the pyridine ring. This structural motif confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical research and organic synthesis.

Properties

IUPAC Name |

[5-(4-methylphenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-8,15H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOKVCRDSUYQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647007 | |

| Record name | [5-(4-Methylphenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887974-10-9 | |

| Record name | [5-(4-Methylphenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling Reaction: One common method to synthesize (5-(p-Tolyl)pyridin-3-yl)methanol involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of p-tolyl and a halogenated pyridine derivative.

Reduction of Pyridine Derivatives: Another method involves the reduction of a corresponding pyridine derivative using a reducing agent such as lithium aluminum hydride or sodium borohydride in an appropriate solvent like ether or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-(p-Tolyl)pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The pyridine ring in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Corresponding aldehydes or ketones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a pyridine ring substituted with a para-tolyl group and a hydroxymethyl group. Its molecular formula is , with a molecular weight of approximately 199.25 g/mol. The unique arrangement of the para-tolyl and hydroxymethyl groups enhances its lipophilicity and reactivity, making it suitable for diverse applications in catalysis and drug development.

Common Synthetic Routes

-

Suzuki-Miyaura Coupling Reaction :

- Involves coupling a boronic acid derivative of p-tolyl with a halogenated pyridine derivative.

- Efficient for producing high yields of the compound in laboratory and industrial settings.

-

Reduction of Pyridine Derivatives :

- Uses reducing agents like lithium aluminum hydride or sodium borohydride to convert pyridine derivatives into alcohols.

- Typically performed in solvents such as ether or tetrahydrofuran.

Catalysis

(5-(p-Tolyl)pyridin-3-yl)methanol acts as a ligand in various catalytic reactions. Its ability to coordinate with metal centers enhances the efficiency and selectivity of chemical transformations, making it valuable in synthetic organic chemistry.

Biological Probes

The compound can serve as a biological probe to investigate enzyme functions and receptor interactions. Its structural features allow it to modulate biological pathways, making it a candidate for studying specific biological processes.

Drug Development

Due to its potential to interact with biological targets, this compound is being explored as a drug candidate. Its unique structure may lead to the development of novel therapeutic agents targeting various diseases .

Case Study 1: Catalytic Applications

A study demonstrated that this compound significantly improved the yield of desired products in palladium-catalyzed cross-coupling reactions. The compound's role as a ligand was crucial in enhancing reaction rates and selectivity, showcasing its utility in synthetic methodologies.

Research involving this compound indicated its potential as an inhibitor for specific enzymes involved in metabolic pathways. In vitro studies revealed that it could effectively modulate enzyme activity, suggesting its application in drug discovery for metabolic disorders .

Mechanism of Action

The mechanism by which (5-(p-Tolyl)pyridin-3-yl)methanol exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The pyridine core allows diverse substitutions, which significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogues:

Table 1: Substituent Profiles of Pyridinylmethanol Derivatives

*Molecular weight inferred from structurally similar compounds in .

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., p-tolyl, methyl) enhance π-stacking interactions in drug-receptor binding, while electron-withdrawing groups (e.g., chloro) increase polarity and solubility .

- Steric Effects : Bulky substituents like p-tolyl (vs. methyl or phenyl) may hinder rotational freedom, affecting conformational stability in material science applications .

Physicochemical Properties

Physical properties such as boiling point, density, and solubility vary with substituents:

Table 2: Physical Properties of Selected Analogues

Analysis :

- The 5-methyl derivative’s higher boiling point (256°C) compared to simpler pyridinemethanols suggests stronger intermolecular hydrogen bonding due to the hydroxymethyl group .

- Data gaps for p-tolyl and phenyl analogues indicate a need for experimental characterization.

Biological Activity

(5-(p-Tolyl)pyridin-3-yl)methanol is an organic compound characterized by a pyridine ring with a para-tolyl substituent and a hydroxymethyl group. Its molecular formula is with a molecular weight of approximately 199.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a drug candidate and in catalysis.

Structural Characteristics

The structural arrangement of this compound significantly influences its chemical reactivity and biological activity. The para-tolyl group enhances lipophilicity, improving solubility in organic solvents and potentially affecting interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : It is hypothesized that the compound can inhibit specific enzymes involved in cellular processes, contributing to its potential as an antimicrobial agent.

- Catalytic Applications : The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of transformations.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Interaction : The compound may interact with enzymes, inhibiting their activity and thereby affecting metabolic pathways.

- Receptor Binding : It may bind to specific receptors on cell surfaces, modulating signaling pathways associated with various biological processes.

- Structural Modifications : Variations in the substituents on the pyridine ring can lead to different biological activities, highlighting the importance of structural optimization in drug design.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-(p-Tolyl)pyridin-3-yl)methanol | p-Tolyl at 4-position | Similar enzyme inhibition properties |

| (5-(m-Tolyl)pyridin-3-yl)methanol | m-Tolyl instead of p-Tolyl | Potentially reduced biological activity |

| (5-(p-Tolyl)pyridin-2-yl)methanol | Hydroxymethyl at 2-position | Different interaction profiles |

Case Studies

- Antimicrobial Studies : A study conducted on derivatives of pyridine compounds indicated that certain modifications could enhance their effectiveness against pathogens like Chlamydia and E. coli. The findings suggested that the presence of electron-withdrawing groups could significantly improve antimicrobial activity .

- Enzyme Inhibition Research : Investigations into enzyme inhibition revealed that similar compounds could effectively inhibit bacterial DNA gyrase, which is crucial for bacterial replication. This suggests that this compound might exhibit similar inhibitory effects, warranting further exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.